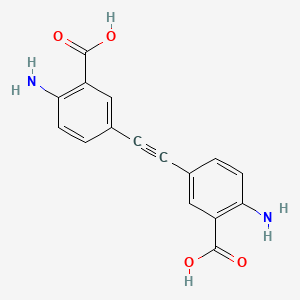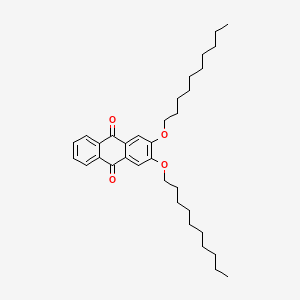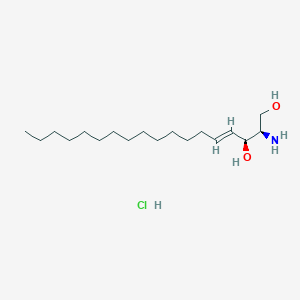
2-(4-Bromophenyl)-N-hydroxyacetimidamidehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)-N-hydroxyacetimidamidehydrochloride is an organic compound that features a bromophenyl group attached to an N-hydroxyacetimidamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-N-hydroxyacetimidamidehydrochloride typically involves the reaction of 4-bromobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then subjected to a Beckmann rearrangement to yield the desired compound. The reaction conditions often include the use of acidic catalysts and controlled temperatures to ensure the successful conversion of intermediates .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromophenyl)-N-hydroxyacetimidamidehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the N-hydroxy group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Bromophenyl)-N-hydroxyacetimidamidehydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiproliferative agent.
Medicine: Explored for its potential therapeutic effects in treating cancer and microbial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromophenyl)-N-hydroxyacetimidamidehydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.
4-Bromophenylacetic acid: Used in the synthesis of various organic compounds.
4-Bromophenylpiperazine: Investigated for its potential therapeutic effects in neurological disorders.
Uniqueness
2-(4-Bromophenyl)-N-hydroxyacetimidamidehydrochloride is unique due to its specific structural features and the presence of both a bromophenyl group and an N-hydroxyacetimidamide moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C8H10BrClN2O |
|---|---|
Peso molecular |
265.53 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)-N'-hydroxyethanimidamide;hydrochloride |
InChI |
InChI=1S/C8H9BrN2O.ClH/c9-7-3-1-6(2-4-7)5-8(10)11-12;/h1-4,12H,5H2,(H2,10,11);1H |
Clave InChI |
PYCPWNHUWRKYGE-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC(=CC=C1C/C(=N/O)/N)Br.Cl |
SMILES canónico |
C1=CC(=CC=C1CC(=NO)N)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


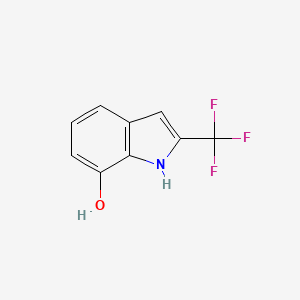





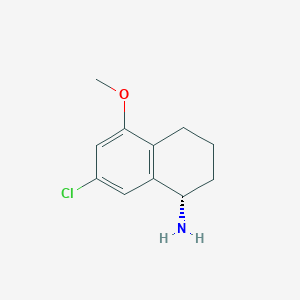
![(6-Chloro-[2,4'-bipyridin]-4-yl)methanol](/img/structure/B13127030.png)
![tert-butyl (2S)-2-[(1R,2S)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidine-1-carboxylate](/img/structure/B13127033.png)
![3-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]-1,2,3-benzotriazin-4(3h)-one](/img/structure/B13127039.png)
